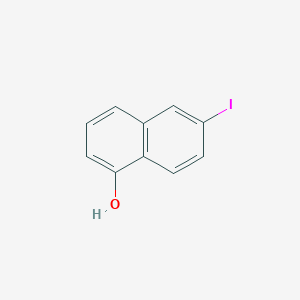

6-Iodonaphthalen-1-ol

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of “6-Iodonaphthalen-1-ol” is C10H7IO . It has an average mass of 270.066 Da and a monoisotopic mass of 269.954163 Da .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.9±0.1 g/cm3, a boiling point of 376.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.9±3.0 kJ/mol, and it has a flash point of 181.7±20.4 °C . The index of refraction is 1.753, and it has a molar refractivity of 58.9±0.3 cm3 .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

6-Iodonaphthalen-1-ol plays a pivotal role in chemical synthesis and reactions. For instance, it is used in the iodobenzannulation of yne-allenones, which allows the formation of 4-iodonaphthalen-1-ols. These 4-iodonaphthalen-1-ols act as coupling reagents, participating in Pd-catalyzed deiodinated carbonylation and heterocyclization reactions, yielding complex organic compounds like 1,2-carbonyls and 3-(quinoxalin-2-yl)naphthalen-1-ols (Li et al., 2018). Additionally, 1-Iodonaphthalen-1-ol derivatives are produced via metal-free processes involving iodonium ions and carbonyl compounds, offering regioselective synthetic routes (Barluenga et al., 2003).

Photophysics and Spectroscopy

This compound is used in photophysical studies. For example, the molecule's relaxation dynamics, including its dissociation channels, were explored using time-resolved femtosecond pump-probe mass spectrometry (Montero et al., 2010). Moreover, studies have investigated the photophysical behaviors of related compounds, providing insights into fluorescence properties and potential applications in sensing and cell imaging (Yoon et al., 2019).

Reaction Kinetics and Mechanisms

This compound serves as a precursor in studying the reaction kinetics and mechanisms of radical species. Research has been conducted on the reactions of 1-naphthyl radicals with acetylene and ethylene, providing insights into the formation of complex organic structures and the potential energy surfaces of these reactions (Lifshitz et al., 2008).

Electrochemical Studies

Electroanalytical studies utilize this compound to explore reactions with electrogenerated species. For instance, the reaction of 1-halonaphthalenes with electrogenerated [CoI-salen]− has been examined, providing valuable insights into substitution reactions and reaction kinetics (Faux et al., 2007).

Environmental Chemistry

In environmental chemistry, this compound is used to understand atmospheric reactions. The photochemistry of related nitronaphthalene compounds has been studied to assess the formation of radical species in atmospheric waters, contributing to the understanding of atmospheric chemistry and the potential environmental impact of such compounds (Brigante et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, “1-Iodonaphthalene”, indicates that it causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

6-iodonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPUYFGSKHDWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553639 | |

| Record name | 6-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128542-53-0 | |

| Record name | 6-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)